Methyl 4-(2-bromo-5-fluorobenzamido)butanoate
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Overview
Description
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is an organic compound with the molecular formula C12H13BrFNO3 It is a derivative of butanoic acid and contains both bromine and fluorine atoms, making it a halogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate typically involves the reaction of 2-bromo-5-fluorobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-bromo-5-fluorobenzoate. This intermediate is then reacted with butanoic acid derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and structure. The presence of bromine and fluorine atoms in the benzamide moiety significantly influences its biological properties. The compound's structure can be represented as follows:
- Molecular Formula : C12H12BrFNO2
- Molecular Weight : 303.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or agonist at various GPCRs, influencing signaling pathways related to cardiovascular and metabolic functions .
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like obesity or diabetes .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation by modulating cytokine production and immune cell activation.
- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and similar compounds:
- Study on GPCR Modulation : A study demonstrated that derivatives of this compound could selectively modulate GPCR activity, leading to alterations in intracellular cAMP levels, which are crucial for various physiological responses .
- In Vivo Efficacy : In animal models, the administration of this compound resulted in significant reductions in tumor growth rates compared to control groups, suggesting potential as an anticancer agent .
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preclinical trials .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H13BrFNO3 |
---|---|
Molecular Weight |
318.14 g/mol |
IUPAC Name |
methyl 4-[(2-bromo-5-fluorobenzoyl)amino]butanoate |
InChI |
InChI=1S/C12H13BrFNO3/c1-18-11(16)3-2-6-15-12(17)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17) |
InChI Key |
BCKASYWXEOYKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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